Demoxytocin

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Demoxytocin wird synthetisiert, indem das führende Cystein in Oxytocin durch β-Mercaptopropionsäure ersetzt wird. Die Synthese beinhaltet die Bildung von Schwefel-Schwefel-Brücken, die für die Stabilität und Aktivität des Peptids entscheidend sind . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Schutzgruppen, um unerwünschte Nebenreaktionen zu verhindern, und die Verwendung von Kupplungmitteln, um Peptidbindungen zu bilden.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Syntheserouten, jedoch in größerem Maßstab. Der Prozess beinhaltet die Festphasenpeptidsynthese (SPPS), die eine sequentielle Zugabe von Aminosäuren zu einer wachsenden Peptidkette ermöglicht. Diese Methode ist effizient und ermöglicht die Produktion großer Mengen des Peptids mit hoher Reinheit .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Demoxytocin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Schwefelatome im Peptid können oxidiert werden, um Disulfidbrücken zu bilden, die für die Stabilität des Peptids unerlässlich sind.

Reduktion: Disulfidbrücken können zu freien Thiolgruppen reduziert werden, die dann an weiteren Reaktionen teilnehmen können.

Substitution: Die Aminosäurereste im Peptid können durch andere Aminosäuren substituiert werden, um die Eigenschaften des Peptids zu verändern.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder Iod können als Oxidationsmittel verwendet werden.

Reduktion: Dithiothreitol (DTT) oder β-Mercaptoethanol können als Reduktionsmittel verwendet werden.

Substitution: Aminosäurederivate und Kupplungmittel wie N,N'-Dicyclohexylcarbodiimid (DCC) werden häufig verwendet.

Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind modifizierte Peptide mit veränderter Stabilität, Aktivität oder Bindungseigenschaften. Beispielsweise bilden Oxidation stabile Disulfidbrücken-verbrückte Peptide, während Reduktion freie Thiol-haltige Peptide ergibt .

Wissenschaftliche Forschungsanwendungen

Induction of Labor

Uterotonic Properties

Demoxytocin is primarily used for inducing labor in obstetric settings. It mimics the natural hormone oxytocin by binding to oxytocin receptors in the uterus, facilitating uterine contractions during labor.

Clinical Studies

- A randomized study involving 387 women compared the efficacy of buccal this compound with oral prostaglandin E2 (PGE2). The success rates for labor induction were 92.1% for this compound and 95.7% for PGE2, indicating comparable efficacy but a higher incidence of gastrointestinal side effects with PGE2 .

- Another investigation highlighted that this compound treatment resulted in fewer gastrointestinal side effects (3.6%) compared to PGE2 (21.7%). However, the overall success rates were not significantly different between the two treatments .

Cognitive Enhancement and Neuroprotection

Potential in Neurology

Recent studies have explored the neuroprotective effects of oxytocin derivatives, including this compound, particularly concerning cognitive impairments associated with diseases like Alzheimer’s.

Research Findings

- A study from Tokyo University of Science demonstrated that an oxytocin derivative could reverse cognitive impairment induced by beta-amyloid peptides in mice. This suggests that modifications to oxytocin could enhance its delivery to the brain and improve cognitive functions .

- The research indicates that intranasal administration of modified oxytocin derivatives may offer new therapeutic avenues for treating cognitive decline .

Behavioral Studies

Influence on Behavior

this compound has been studied for its effects on behavior, particularly in relation to other hormones like melatonin.

Case Study Insights

- A study evaluated the influence of this compound on motor coordination and locomotor activity in mice pre-treated with melatonin. While this compound did not significantly affect motor coordination, it attenuated locomotor activity post-melatonin treatment . This finding suggests potential interactions between hormonal pathways affecting behavior.

Summary Table of Key Findings

Wirkmechanismus

Demoxytocin exerts its effects by binding to oxytocin receptors on the surface of target cells. This binding increases the permeability of the cell membrane to calcium ions, leading to an increase in intracellular calcium levels. The elevated calcium levels stimulate the contraction of smooth muscle cells, including those in the uterus and mammary glands . This mechanism is similar to that of oxytocin, but this compound is more potent and has a longer half-life .

Vergleich Mit ähnlichen Verbindungen

Oxytocin: The natural peptide hormone with similar oxytocic effects but a shorter half-life and lower potency.

Carbetocin: A synthetic analogue of oxytocin with a longer half-life and similar applications in labor induction and postpartum hemorrhage prevention.

Desmopressin: A synthetic analogue of vasopressin with antidiuretic effects but no oxytocic activity.

Uniqueness of Demoxytocin: this compound is unique due to its higher potency and longer half-life compared to oxytocin. It is also administered buccally, which offers a non-invasive alternative to intravenous administration .

Biologische Aktivität

Demoxytocin, a synthetic analogue of oxytocin, exhibits significant biological activity primarily in the fields of obstetrics and gynecology. Its structure closely resembles that of oxytocin, but it is noted for being more potent and having a longer half-life. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is chemically characterized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 1-(3-mercaptopropanoic acid) oxytocin |

| Molecular Formula | C₄₃H₆₅N₁₁O₁₂S₂ |

| Molar Mass | 992.18 g/mol |

| Administration Route | Buccal |

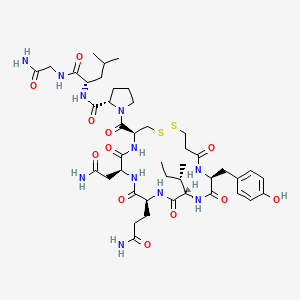

This compound's amino acid sequence is Mpa-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂, where Mpa represents β-mercaptopropionic acid .

This compound functions similarly to oxytocin by binding to oxytocin receptors (OTRs), which are G-protein-coupled receptors found in various tissues, including the uterus and mammary glands. Upon binding, this compound activates intracellular signaling pathways that lead to uterine contractions and milk ejection during lactation. The differential location of OTRs within cellular microdomains can influence the downstream signaling pathways, affecting cellular proliferation and other physiological responses .

Clinical Applications

This compound is primarily used for:

- Induction of Labor : It is administered to facilitate childbirth by stimulating uterine contractions.

- Promotion of Lactation : It aids in milk ejection during breastfeeding.

- Treatment of Puerperal Mastitis : It helps alleviate inflammation in postpartum women.

Comparative Efficacy in Labor Induction

A study comparing the efficacy of this compound with prostaglandin E2 (PGE2) for labor induction revealed notable differences:

| Treatment Group | Success Rate (%) | Statistical Significance |

|---|---|---|

| PGE2 | 82.0 | p < 0.001 |

| This compound | 63.4 |

The results indicated a significantly higher success rate for PGE2 compared to this compound, particularly in patients with a Bishop score of 5 or less . However, no significant differences were observed in fetal distress or delivery methods between the two groups.

Study on Oxytocin Response

A case-control study examined the response of plasma oxytocin levels in patients with arginine vasopressin deficiency compared to healthy controls after administration of MDMA. The findings indicated that healthy controls exhibited a significantly higher increase in oxytocin levels than patients with deficiency, suggesting potential implications for understanding oxytocin dynamics in clinical settings .

Induction Success Rates

Another randomized study involving 387 patients assessed the effectiveness of oral prostaglandin E2 versus this compound for labor induction. The results supported the notion that while both treatments were effective, PGE2 yielded better outcomes overall .

Research Findings and Implications

Research has shown that this compound's pharmacokinetics allow for effective buccal administration, making it a favorable option compared to intravenous oxytocin. Its prolonged action facilitates sustained uterine contractions necessary during labor . Furthermore, studies suggest that the drug may have additional benefits in reducing maternal morbidity associated with postpartum complications .

Eigenschaften

IUPAC Name |

N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H65N11O12S2/c1-5-23(4)36-42(65)49-26(12-13-32(44)56)38(61)50-29(19-33(45)57)39(62)52-30(21-68-67-16-14-35(59)48-28(40(63)53-36)18-24-8-10-25(55)11-9-24)43(66)54-15-6-7-31(54)41(64)51-27(17-22(2)3)37(60)47-20-34(46)58/h8-11,22-23,26-31,36,55H,5-7,12-21H2,1-4H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,60)(H,48,59)(H,49,65)(H,50,61)(H,51,64)(H,52,62)(H,53,63) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYWGUNQAMYZPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H65N11O12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861739 | |

| Record name | 1-{7-(2-Amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-(butan-2-yl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl}prolylleucylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

992.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113-78-0 | |

| Record name | Demoxytocin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.